methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound that features a pyrrole ring substituted with a formyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2-formylpyrrole with methyl 2-bromobenzoate under conditions that facilitate the formation of the pyrrole-benzoate linkage. This can be achieved through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)benzoate.
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate: Similar structure but with a different substitution pattern on the benzoate ester.
Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate: Contains a pyrazole ring instead of a pyrrole ring.
Methyl 2-(2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)propanoate: Similar structure with an additional methoxymethyl group on the pyrrole ring
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGLBYUUAFGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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